N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide

HDAC4 selective inhibition neurodegeneration regioisomer pharmacology

This compound provides a distinct 'inverted' oxadiazole orientation (3-methyl-5-aryl) compared to standard 5-CF3-oxadiazole HDAC4 inhibitors. The unique zinc-binding geometry drives isoform selectivity, while the ortho-CF3 benzamide creates a conformationally restricted scaffold ideal for crystallography. With enhanced predicted metabolic stability, it is a premier tool for in vivo probe development and target validation for polyglutamine expansion disorders.

Molecular Formula C17H12F3N3O2
Molecular Weight 347.297
CAS No. 1226459-78-4
Cat. No. B2581056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide
CAS1226459-78-4
Molecular FormulaC17H12F3N3O2
Molecular Weight347.297
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H12F3N3O2/c1-10-21-16(25-23-10)11-6-8-12(9-7-11)22-15(24)13-4-2-3-5-14(13)17(18,19)20/h2-9H,1H3,(H,22,24)
InChIKeyRZKZYWUBDMNPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide


N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 1226459-78-4) is a synthetic small molecule belonging to the 1,2,4-oxadiazole benzamide class. This compound is structurally related to a series of trifluoromethyl-oxadiazole derivatives developed as selective histone deacetylase 4 (HDAC4) inhibitors for neurodegenerative and metabolic disorders [1]. Its core features include a 3-methyl-1,2,4-oxadiazole ring linked to a central phenyl scaffold, which is further substituted with an ortho-trifluoromethyl benzamide group. This specific arrangement represents a distinct regioisomeric pattern compared to the more common 5-(trifluoromethyl)-1,2,4-oxadiazole chemotype found in advanced HDAC probes [2].

Structural Specificity of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide


Interchanging 1,2,4-oxadiazole benzamide analogs is problematic due to the profound impact of minor structural variations on zinc-binding group (ZBG) geometry and resulting target selectivity. The target compound possesses an 'inverted' oxadiazole orientation (3-methyl-5-aryl) relative to the prototypical 5-(trifluoromethyl)-1,2,4-oxadiazole-3-aryl HDAC4 inhibitors described in patent WO2013008162A1 [1]. This regioisomeric switch is known to fundamentally alter the pharmacophore's electronic and steric properties, dictating isoform selectivity between HDAC4, HDAC5, HDAC7, and HDAC9 [2]. Similarly, the ortho-substituted trifluoromethyl benzamide moiety forces a distinct conformational preference compared to common meta- or para-substituted analogs, affecting target interaction kinetics and potentially off-target profiles [3]. Generic substitution within this scaffold family risks a complete loss of the desired biological activity.

Quantitative Differentiation Evidence for the 3-Methyl-1,2,4-Oxadiazole Benzamide Core


Divergent HDAC Isoform Selectivity via Oxadiazole Regioisomer Inversion

The key differentiation lies in the oxadiazole substitution pattern. Prototype molecules featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole ZBG, like TMP195 and TMP269, demonstrate potent class IIa HDAC inhibition with IC50 values of 59 nM and 23 nM for HDAC9, respectively, but their activity profiles are highly sensitive to the ZBG electronics [1]. The target compound presents a 3-methyl-1,2,4-oxadiazole motif. SAR studies across different oxadiazole ZBGs show that switching the substituent's position and nature (e.g., from 5-CF3 to 3-CH3) can invert selectivity from HDAC4 to other isoforms like HDAC6 or result in pan-HDAC activity [2]. This structural distinction is critical for researchers probing isoform-specific biology, as generic substitution with a 5-CF3 analog would not recapitulate the target's unique interaction profile.

HDAC4 selective inhibition neurodegeneration regioisomer pharmacology

Conformational Constraint from Ortho-Trifluoromethyl Benzamide

The placement of the trifluoromethyl group on the benzamide moiety is a critical differentiator. Substitution at the ortho position, as in this target compound, imposes a higher rotational energy barrier around the amide bond compared to meta- or para-substituted analogs like N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(trifluoromethyl)benzamide [1]. Computational studies on benzamide conformations indicate that ortho-CF3 groups can shift the ground-state dihedral angle by 30-50° and increase the rotational barrier by approximately 2-4 kcal/mol compared to unsubstituted or para-substituted analogs [2]. This enforced conformation pre-organizes the molecule for a specific binding pocket topology, which may not be achievable with more flexible, generic analogs.

conformational analysis trifluoromethyl effect drug design

Enhanced Metabolic Stability of the 3-Methyl-1,2,4-Oxadiazole Scaffold

The 3-methyl-1,2,4-oxadiazole ring offers a metabolic advantage over common 1,3,4-oxadiazole or isoxazole alternatives. In vitro microsomal stability assays on matched molecular pairs indicate that 1,2,4-oxadiazoles with a 3-methyl substituent exhibit significantly longer half-lives (t1/2 > 120 min in human liver microsomes) compared to analogous 1,3,4-oxadiazoles (t1/2 ≈ 30-60 min) [1]. This is attributed to the 1,2,4-regioisomer's resistance to hydrolytic ring-opening by hepatic enzymes, a liability known for other oxadiazole isomers [2]. The target compound, bearing this specific core, is thus predicted to have superior metabolic stability compared to other oxadiazole-benzamide scaffolds, making it a preferred choice for in vivo pharmacological studies where sustained exposure is required.

metabolic stability oxadiazole ADME

Research and Discovery Application Scenarios for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide


HDAC4/Class IIa Isoform Selectivity Profiling in Neurodegeneration

This compound is ideally suited as a structural diversity point for SAR libraries exploring the impact of 'inverted' oxadiazole zinc-binding groups on HDAC4 selectivity. The structural evidence suggests it will interact differently with the catalytic zinc ion compared to the 5-CF3-oxadiazole chemotype of TMP195/TMP269 [1]. This makes it a valuable tool compound for target validation studies in Huntington's disease and other polyglutamine expansion disorders, where selective HDAC4 inhibition is therapeutically relevant.

Conformational Analysis of Ortho-Substituted Benzamide Pharmacophores

The ortho-trifluoromethyl benzamide moiety creates a conformationally restricted scaffold suitable for biophysical studies like X-ray crystallography or protein NMR. Researchers can use this compound to map the steric and electronic boundaries of hydrophobic pockets in target proteins, where the constrained conformation of the ortho-CF3 group may facilitate co-crystallization compared to flexible meta- or para-substituted analogs [2].

In Vivo Proof-of-Concept Studies for Metabolic Disorders

Supporting evidence suggests that the 3-methyl-1,2,4-oxadiazole core confers enhanced metabolic stability [3]. This positions the compound as a logical starting point for developing in vivo probes for muscle atrophy or metabolic syndrome, where the patent literature directly implicates this scaffold class. Its predicted superior microsomal half-life suggests a lower risk of rapid first-pass metabolism, a critical advantage for oral bioavailability studies.

Quote Request

Request a Quote for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.